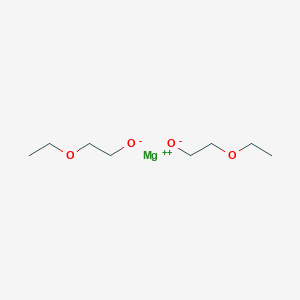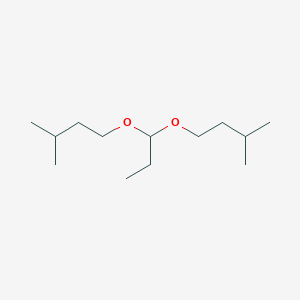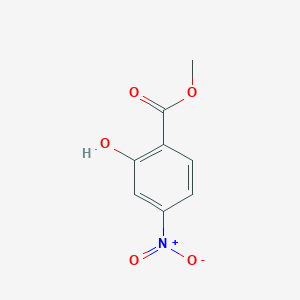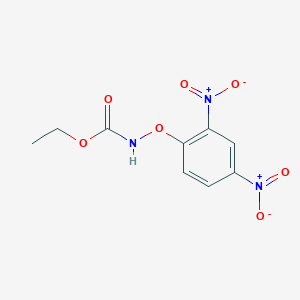
ethyl N-(2,4-dinitrophenoxy)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(2,4-dinitrophenoxy)carbamate, commonly known as Dinocap, is a synthetic chemical compound used as a fungicide and herbicide in agriculture. Dinocap is a nitrophenyl carbamate, which is a class of compounds that have been used as pesticides since the 1950s. Dinocap is used to control fungal diseases in crops such as apples, grapes, and strawberries, and also as a herbicide to control weeds in crops such as soybeans, corn, and wheat.
Mechanism of Action
Dinocap works by inhibiting the activity of the enzyme succinate dehydrogenase, which is involved in the energy metabolism of fungi and plants. By blocking this enzyme, Dinocap disrupts the fungal and plant cells' ability to produce energy, leading to their death.
Biochemical and Physiological Effects:
Dinocap has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to bees and other pollinators. Dinocap is not persistent in the environment and breaks down rapidly in soil and water.
Advantages and Limitations for Lab Experiments
Dinocap is a useful tool in laboratory experiments to study the effects of succinate dehydrogenase inhibition on fungal and plant cells. However, its use is limited by its toxicity to bees and other pollinators, and by its potential environmental impact.
Future Directions
There are several areas of future research related to Dinocap. These include:
1. Development of new fungicides and herbicides based on the nitrophenyl carbamate structure.
2. Investigation of the effects of Dinocap on non-target organisms, such as pollinators and soil microorganisms.
3. Study of the mechanisms of resistance to Dinocap in fungal and plant cells.
4. Development of new methods for the synthesis of Dinocap and other nitrophenyl carbamates.
5. Investigation of the potential health effects of exposure to Dinocap in humans and animals.
In conclusion, Dinocap is a synthetic chemical compound used as a fungicide and herbicide in agriculture. It works by inhibiting the activity of the enzyme succinate dehydrogenase, leading to the death of fungal and plant cells. While Dinocap has been extensively studied for its fungicidal and herbicidal properties, there is still much to learn about its potential environmental impact and health effects. Ongoing research in this area is necessary to ensure the safe and effective use of Dinocap and other nitrophenyl carbamates in agriculture.
Synthesis Methods
Dinocap is synthesized by reacting ethyl carbamate with 2,4-dinitrophenol in the presence of a catalyst. The reaction is carried out in a solvent such as toluene or xylene, and the product is purified by recrystallization.
Scientific Research Applications
Dinocap has been extensively studied for its fungicidal and herbicidal properties. It has been shown to be effective against a wide range of fungal pathogens, including Botrytis cinerea, Fusarium oxysporum, and Alternaria solani. Dinocap has also been shown to be effective against a variety of weeds, including common lambsquarters, pigweed, and velvetleaf.
properties
CAS RN |
13278-84-7 |
|---|---|
Product Name |
ethyl N-(2,4-dinitrophenoxy)carbamate |
Molecular Formula |
C9H9N3O7 |
Molecular Weight |
271.18 g/mol |
IUPAC Name |
ethyl N-(2,4-dinitrophenoxy)carbamate |
InChI |
InChI=1S/C9H9N3O7/c1-2-18-9(13)10-19-8-4-3-6(11(14)15)5-7(8)12(16)17/h3-5H,2H2,1H3,(H,10,13) |
InChI Key |
IFJVFZXMHAKZIG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
synonyms |
ethyl (2,4-dinitrophenoxy)carbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




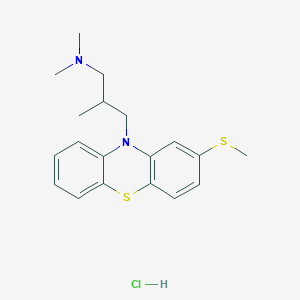

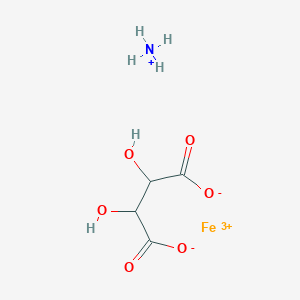
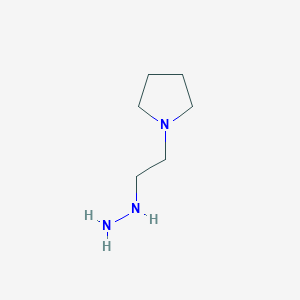
![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
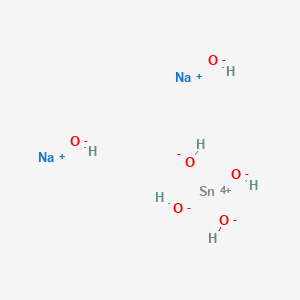
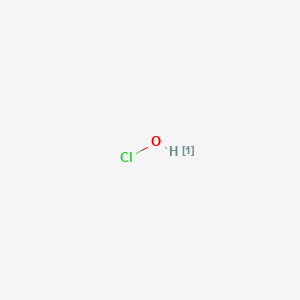

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
